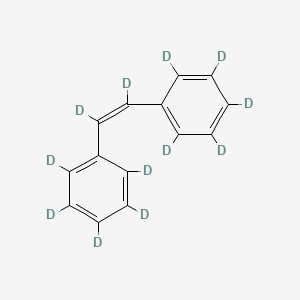

cis-Stilbene-D12

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-PUJLZZKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Investigations of Cis Stilbene D12

Time-Resolved Spectroscopic Techniques for Elucidating Excited State Dynamics

Picosecond Time-Resolved Resonance Raman (ps-TR3) Spectroscopy of cis-Stilbene-D12

Resonant Enhancement Phenomena in Excited cis-Stilbene-D12

Resonant enhancement phenomena in excited cis-Stilbene-D12 have been observed in time-resolved Raman spectroscopy studies. These investigations highlight that certain vibrational modes in the excited state exhibit significantly stronger Raman scattering compared to others. Specifically, low-wavenumber modes in excited cis-stilbene (B147466) have been found to be substantially more resonantly enhanced than modes around 1600 cm⁻¹ researchgate.net. This enhanced scattering provides valuable insights into the vibrational structure and dynamics of the excited state, allowing for the detection of numerous S₁ Raman lines that might otherwise be obscured aip.orgresearchgate.netresearchgate.net. The degree of resonance enhancement is influenced by the specific excitation wavelengths used, affecting the intensity and resolution of the observed spectral features researchgate.net.

Ultrafast Time-Resolved Absorption and Fluorescence Spectroscopy

Ultrafast time-resolved spectroscopic techniques, including transient absorption and fluorescence spectroscopy, have been instrumental in unraveling the rapid dynamics of cis-Stilbene-D12 following photoexcitation. These methods allow for the observation of molecular events occurring on femtosecond to picosecond timescales, such as excited-state lifetimes, vibrational energy redistribution, and intramolecular cooling.

Excited-State Lifetimes and Decay Kinetics of cis-Stilbene-D12

The excited-state lifetime of cis-Stilbene-D12 is a critical parameter governing its photochemical behavior. Studies using transient absorption spectroscopy have indicated a short excited-state lifetime for cis-stilbene, estimated to be around 0.3 ps aip.orgresearchgate.net. This rapid decay is consistent with the broadening of Raman bands observed in time-resolved Raman spectroscopy, where a lifetime of approximately 0.3 ps corresponds to a broadening of about 40 cm⁻¹ aip.orgresearchgate.net. The decay kinetics are primarily attributed to the molecule's propensity for isomerization in the excited state aip.org. While direct measurements for cis-Stilbene-D12 are less common, studies on cis-stilbene generally report lifetimes in the range of 0.2 to 1.5 ps depending on the solvent and excitation conditions researchgate.netacs.org.

Intramolecular Vibrational Redistribution (IVR) Dynamics

Intramolecular vibrational redistribution (IVR) describes the process by which vibrational energy flows within a molecule after excitation. In cis-Stilbene-D12, IVR dynamics are evident from the decay in Raman intensity, shifts in spectral positions, and broadening of spectral bands observed in time-resolved Raman spectroscopy researchgate.net. In n-hexane, this process is estimated to effectively occur within 0.5–0.7 ps researchgate.net. For trans-stilbene (B89595), a distinction has been made between fast IVR within a subset of modes (approximately 0.3 ps) and slower equilibration over the full vibrational manifold (approximately 0.9 ps) researchgate.net. In acetonitrile, IVR is observed to be faster, completing within 0.15 ps, potentially due to symmetry breakage induced by the solvent researchgate.net.

Pump-Induced Intramolecular Cooling Investigations

Pump-induced intramolecular cooling refers to the process by which a molecule, after absorbing energy from a pump pulse, dissipates excess vibrational energy internally. Investigations into cis-Stilbene-D12 have provided estimates for this cooling process. For instance, from the dynamic shift of a specific band (1569 cm⁻¹), pump-induced intramolecular cooling in cis-stilbene has been estimated to be less than 20 K aip.orgresearchgate.netresearchgate.net. This suggests that while vibrational energy redistribution occurs, the molecule does not undergo significant bulk heating within the timescale of these observations, or that the cooling mechanism is subtle.

Extreme Ultraviolet Time-Resolved Photoelectron Spectroscopy

Extreme Ultraviolet Time-Resolved Photoelectron Spectroscopy (EUV-TRPES) is a powerful technique for probing ultrafast electronic and nuclear dynamics in molecules, offering high sensitivity and the ability to track processes across the entire reaction coordinate.

Identification of Ultrafast Ring Closure Reactions in Gaseous cis-Stilbene

EUV-TRPES has been successfully employed to identify ultrafast ring closure reactions in gaseous cis-stilbene kyoto-u.ac.jpresearchgate.netresearchgate.netresearchgate.net. These studies have revealed that photoexcited cis-stilbene, particularly in isolation, favors ring closure to form 4a,4b-dihydrophenanthrene (B14708593) (DHP) over cis-trans isomerization kyoto-u.ac.jpresearchgate.netresearchgate.netresearchgate.net. Surface hopping trajectory calculations, performed in conjunction with experimental EUV-TRPES data, support these findings, predicting a significant branching ratio for ring closure kyoto-u.ac.jpresearchgate.net. For example, one study predicts a cis-St:DHP:trans-St branching ratio of 0.55:0.41:0.04 under isolated conditions, indicating a strong propensity for cyclization kyoto-u.ac.jp. This contrasts with previous estimates and highlights the importance of observing these dynamics in the gas phase to understand the intrinsic photochemical pathways of cis-stilbene.

Two-Photon Absorption (2PA) Spectroscopy of cis-Stilbene-D12

Two-photon absorption (2PA) spectroscopy offers a complementary perspective to one-photon absorption (1PA) by probing electronic transitions that are forbidden or weakly allowed under 1PA conditions. This technique is crucial for understanding the electronic structure of molecules and has applications in various fields, including microscopy, materials science, and photochemistry nih.govresearchgate.netresearchgate.net. The study of cis-Stilbene-D12 using 2PA spectroscopy provides insights into how molecular geometry and isotopic substitution influence these electronic transitions.

Nonplanar Geometry Effects on 2PA Cross Sections and Vibronic Structure

The molecular geometry of cis-stilbene significantly impacts its 2PA properties, particularly its cross-section values and the presence of vibronic structure in its spectra. Unlike its planar counterpart, trans-stilbene, cis-stilbene adopts a nonplanar conformation in its ground state usc.eduaip.org. This inherent deviation from planarity plays a critical role in shaping its 2PA characteristics.

Research indicates that cis-stilbene exhibits significantly reduced vibronic structure in its 2PA spectra compared to more rigid and planar molecules usc.eduaip.org. The 2PA bands of cis-stilbene are generally observed to be broader, a phenomenon attributed to the molecule's shallower potential energy surface and its nonplanar ground-state geometry, which allows for a wider distribution of molecular conformations usc.eduaip.org. The experimental resolution of the 2PA measurements, typically around 0.14 eV, is sufficient to resolve vibronic features if they were prominent, yet such structure is largely absent in cis-stilbene usc.eduaip.org.

Furthermore, the nonplanar geometry of cis-stilbene leads to a reduction in exciton (B1674681) delocalization across the conjugated π-system usc.eduaip.orgaip.org. This decreased delocalization arises from limited interaction between the phenyl rings and reduced electronic coupling across the ethylene (B1197577) bridge, a direct consequence of the molecule's twisted structure aip.org. Consequently, cis-stilbene displays considerably lower 2PA cross sections when compared to the more planar and delocalized trans-stilbene usc.eduaip.orgaip.org. The dominant 2PA transitions in cis-stilbene have been characterized, with approximate band centers observed around 4.3 eV (a shoulder), a stronger band centered near 5.1 eV, and another band at higher energies usc.edu.

| Property | cis-Stilbene (and by extension, cis-Stilbene-D12) | Notes |

| Vibronic Structure in 2PA | Not discernible | Broadened bands attributed to a shallow potential energy surface and nonplanar ground-state geometry allowing a wider range of molecular conformations. usc.eduaip.org |

| Exciton Delocalization | Reduced | Consequence of the nonplanar geometry, limiting phenyl ring interaction and electronic coupling across the ethylene bridge. usc.eduaip.orgaip.org |

| 2PA Cross Sections | Lower | Significantly lower compared to planar trans-stilbene due to reduced exciton delocalization stemming from the nonplanar structure. usc.eduaip.orgaip.org |

| Approximate 2PA Band Centers | ~4.3 eV (shoulder), ~5.1 eV (stronger band), higher energy band | These absorption bands are characterized by broader profiles. usc.edu |

| 2PA Measurement Resolution | ~0.14 eV | The experimental resolution is adequate to discern vibronic structure if present, but none is observed for cis-stilbene. usc.eduaip.org |

Compound Name List:

cis-Stilbene-D12

Photochemical and Photophysical Reaction Pathways of Cis Stilbene D12

Mechanism of cis-trans Photoisomerization

The cis-trans photoisomerization of stilbenes is a well-established photochemical process, initiated by the excitation of the molecule to its S1 state.

Following photoexcitation, cis-stilbene-D12 populates the S1 excited state. The primary pathway for isomerization involves torsional motion around the central ethylenic double bond researchgate.netresearchgate.nettamu.edufu-berlin.de. This twisting motion leads the molecule towards a perpendicular conformation, often referred to as the "phantom state" or the P state researchgate.netfu-berlin.deresearchgate.netresearchgate.netaip.orgacs.org. The potential energy surface (PES) of the S1 state is relatively flat in this region, facilitating the torsional movement researchgate.netresearchgate.netacs.orgunige.chresearchgate.net. This torsional process is a critical determinant of the branching ratio between isomerization and other competing reactions, such as photocyclization researchgate.net. Deuteration can influence the vibrational dephasing and excited-state lifetimes, thereby subtly affecting the dynamics of these torsional processes aip.orgacs.org.

A key intermediate in the photoisomerization of cis-stilbene (B147466) and its derivatives is the perpendicular singlet state (P state) researchgate.netfu-berlin.deresearchgate.netresearchgate.netaip.orgacs.org. This state is characterized by a near-90-degree twist around the central C=C bond, often accompanied by pyramidalization of the ethylenic carbons researchgate.netresearchgate.net. The P state is transient and serves as a gateway to the ground state, from which either the cis or trans isomer can be formed researchgate.netresearchgate.netresearchgate.netacs.org. While experimental and computational studies have provided significant insights into its existence and role, the precise characterization of this "phantom" state remains an active area of research due to its fleeting nature and the complex interplay of electronic and nuclear motions researchgate.netresearchgate.net. Deuteration can lead to observable differences in the spectral characteristics and lifetimes associated with these intermediate states aip.org.

Photocyclization to 4a,4b-Dihydrophenanthrene (B14708593) (DHP)

In addition to isomerization, cis-stilbene-D12 can undergo an electrocyclic ring-closure reaction to form 4a,4b-dihydrophenanthrene (DHP) scilit.comorganicreactions.orgresearchgate.netmsu.edu. This process involves the formation of a new C-C bond between the two phenyl rings.

The photoexcitation of cis-stilbene-D12 leads to competing pathways: cis-trans isomerization and photocyclization to DHP researchgate.netnih.gov. These reaction coordinates are considered orthogonal, meaning they proceed through distinct regions of the excited-state potential energy surface researchgate.netnih.gov. The relative efficiency of these pathways, quantified by branching ratios, is influenced by factors such as excitation wavelength, solvent polarity, and temperature nih.govresearchgate.net. Computational studies have predicted branching ratios for cis-stilbene, with ratios like trans-stilbene (B89595) to DHP formation reported as approximately 35:13 researchgate.netacs.orgnih.gov. Experimental studies have also provided similar ratios, with one study reporting a product distribution of approximately 44% cis-stilbene, 52% trans-stilbene, and 4% DHP researchgate.net. The quantum yield for DHP formation is generally lower than that for cis-trans isomerization researchgate.netresearchgate.net. For instance, the quantum yield for DHP formation in nonpolar solvents has been reported to be around 15-19% researchgate.net. Temperature plays a role, with DHP formation being more favored at lower temperatures, while trans-stilbene is favored at higher temperatures, suggesting a kinetic control influenced by vibrational modes nih.gov.

Quantum Yields and Their Determinants in cis-Stilbene-D12 Photodynamics

The quantum yield (QY) of a photochemical reaction represents the efficiency of converting absorbed photons into product molecules. For cis-stilbene-D12, key quantum yields relate to the formation of trans-stilbene and DHP.

Table 1: Representative Quantum Yields for cis-Stilbene Photoreactions

| Reaction Pathway | Quantum Yield (Experimental) | Notes |

| cis-Stilbene → trans-Stilbene | 0.22 - 0.42 | Varies with isomerization direction and conditions researchgate.netsioc-journal.cnrsc.org |

| cis-Stilbene → 4a,4b-Dihydrophenanthrene (DHP) | < 0.19 | Generally lower than isomerization; solvent-dependent researchgate.netresearchgate.netresearchgate.net |

Table 2: Branching Ratios for cis-Stilbene Photoreactions

| Pathway Combination | Ratio (Experimental) | Ratio (Computational) | Notes |

| cis-Stilbene → trans-Stilbene : DHP | ~44:4 | ~35:13 | Based on product distribution and simulation data researchgate.netnih.gov |

| cis-Stilbene → trans-Stilbene : cis-Stilbene (reversion) : DHP | ~52:44:4 | N/A | Overall product distribution researchgate.net |

Table 3: Excited-State Lifetimes of cis-Stilbene

| State/Intermediate | Lifetime (Experimental) | Notes |

| S1 (Excited State) | ~0.3 ps (300 fs) | Short lifetime, indicative of rapid decay pathways aip.org |

| S1 (Excited State) | 520 ± 40 fs | Detailed time-resolved fluorescence study researchgate.net |

| Intermediate P State | ~0.23 ps and ~1.2 ps | Bi-exponential decay components from fluorescence researchgate.net |

| Intermediate P State | ~2.75-fold increase | Upon vinyl-H deuteration in stilbene (B7821643) acs.org |

Experimental Measurement and Computational Prediction of Reaction Quantum Yields

The photochemistry of cis-stilbene is characterized by two primary reaction pathways upon photoexcitation: cis-trans isomerization to trans-stilbene and cyclization to form 4a,4b-dihydrophenanthrene (DHP). Understanding the relative probabilities of these pathways, quantified by reaction quantum yields, has been a major focus of both experimental and computational studies acs.orgnih.govresearchgate.netresearchgate.net.

Experimental Measurements: Classical photochemical investigations and advanced time-resolved spectroscopic techniques have provided experimental data on the quantum yields for photoisomerization (ϕphotoisom) and cyclization (ϕcyc) in various environments acs.orgnih.gov. These experiments help to map the excited-state dynamics and product distributions.

Computational Predictions: A wide array of computational methodologies, including time-dependent density functional theory (TD-DFT), multireference wave function methods (such as CASSCF and CASPT2), and semiempirical quantum chemistry methods, are employed to predict these quantum yields acs.orgnih.govresearchgate.net. These theoretical approaches aim to elucidate reaction mechanisms and interpret experimental observations. However, it is noted that different computational methods can yield significantly divergent quantum yields, sometimes leading to differing interpretations of experimental outcomes. This highlights the importance of sensitivity analyses to assess the reliability of simulations based on underlying electronic structure methods acs.orgnih.govresearchgate.net. For instance, some computational models predict negligible DHP formation, while others suggest substantial yields, underscoring the challenges in accurately modeling these ultrafast processes nih.gov. Recent computational work also indicates that the initial temperature of the ground state can influence the quantum yields, favoring DHP formation at lower temperatures and trans-stilbene at higher temperatures nih.gov.

Table 1: Representative Quantum Yields for cis-Stilbene Photochemistry

| Pathway / Product | Method/Condition | Quantum Yield (Approximate) | Reference(s) |

| Cyclization to DHP (ϕcyc) | Experimental, Nonpolar Solvents | 15-19% | researchgate.netresearchgate.net |

| Cyclization to DHP (ϕcyc) | Experimental, Polar Solvents | 5-8% | researchgate.netresearchgate.net |

| Isomerization to trans-Stilbene (ϕphotoisom) | Experimental, Hydrocarbon Solvents | 32-35% | researchgate.net |

| Isomerization to trans-Stilbene (ϕphotoisom) | Experimental, Polar Solvents | 35-39% | researchgate.net |

| Gaseous cis-St (Computational) | SA3-XMS-CASPT2(2,2) Branching Ratio | DHP: ~0.41, trans-St: ~0.04 | researchgate.net |

Solvent Dependence of Photodynamics and Quantum Yields

The surrounding solvent environment significantly influences the photodynamics and subsequent reaction pathways of cis-stilbene. Solvent polarity and viscosity play critical roles in modulating excited-state lifetimes and product distributions researchgate.netxirrus.chepa.gov.

Influence of Solvent Polarity: Increasing solvent polarity generally accelerates the distortion of the excited cis-stilbene molecule along the torsional isomerization coordinate. This faster distortion leads to a shortened excited-state lifetime and can consequently decrease the quantum yield for competing reactions, such as ring closure researchgate.net.

Quantum Yields in Different Solvents: Studies have demonstrated a clear dependence of quantum yields on solvent type. The quantum yield for ring closure to form DHP is notably higher in nonpolar solvents (e.g., hexane, cyclohexane) compared to polar solvents (e.g., methanol (B129727), acetonitrile) researchgate.netresearchgate.net. Specifically, yields for DHP formation range from approximately 15-19% in nonpolar media to 5-8% in polar media researchgate.netresearchgate.net. Conversely, the quantum yield for isomerization to trans-stilbene exhibits a slight increase in polar solvents (35-39%) compared to hydrocarbon solvents (32-35%) researchgate.net.

Excited-State Lifetimes and Solvent Effects: The excited-state lifetime of cis-stilbene is also sensitive to the solvent environment, particularly its viscosity. Measured lifetimes vary across different solvents, for example, approximately 0.5 ps in methanol, 1.0 ps in isopentane, 1.6 ps in hexadecane, and 2.1 ps in cyclohexane (B81311) xirrus.ch. Furthermore, the rate of vibrational cooling in the ground state also shows solvent dependence, being faster in polar solvents like methanol than in hydrocarbon solvents researchgate.net.

Table 2: Solvent Dependence of cis-Stilbene Photodynamics

| Solvent Type | Example Solvent(s) | Excited-State Lifetime (ps) | ϕphotoisom (trans-St) | ϕcyc (DHP) | Reference(s) |

| Nonpolar | Hexane, Cyclohexane | ~1.0 - 2.1 | 32-35% | 15-19% | researchgate.netresearchgate.netxirrus.ch |

| Polar | Methanol, Acetonitrile | ~0.5 - 1.0 | 35-39% | 5-8% | researchgate.netresearchgate.netxirrus.ch |

| Nonpolar (Alkane) | Hexadecane | ~1.6 | N/A | N/A | xirrus.ch |

Kinetic and Deuterium Isotope Effects in Cis Stilbene D12 Photoreactions

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are invaluable for distinguishing between different reaction steps and identifying rate-determining processes. By comparing the reaction rates of a deuterated molecule with its protium (B1232500) analog, researchers can gain insights into the involvement of specific bonds in the transition state or rate-limiting step. For cis-stilbene (B147466), KIEs have been instrumental in understanding the complex dynamics occurring on its excited-state potential energy surface.

Deuterium (B1214612) Isotope Effects on Excited-State Lifetimes

Deuteration can significantly influence the lifetime of the excited state of cis-stilbene by altering the rates of internal conversion and intersystem crossing, as well as the dynamics of nonadiabatic transitions. Studies have shown that substituting hydrogen with deuterium, particularly at the vinyl positions, can lead to a notable increase in the excited-state lifetime. For instance, a 2.75-fold increase in the lifetime of the excited state (often denoted as ¹p*) has been observed upon deuterium substitution of the vinyl hydrogens in stilbene (B7821643) researchgate.netacs.orgresearchgate.net. This extension of the excited-state lifetime provides more time for other photochemical processes to occur or be influenced by the isotopic substitution. While specific measurements for cis-stilbene-D12 compared directly to cis-stilbene (C14H12) are detailed in various studies, the general principle indicates that full ring deuteration would also impact these dynamics, albeit potentially to a lesser extent than vinyl deuteration if the vinyl C-H/C-D bonds are directly involved in the rate-limiting decay processes. Gas-phase experiments suggest excited-state lifetimes for cis-stilbene are in the range of 320–500 fs acs.org, and in solution, lifetimes around 0.2–0.7 ps have been reported depending on the solvent researchgate.net. The observed increase in lifetime upon deuteration provides crucial data for validating theoretical models of excited-state decay.

KIEs on Torsional Processes and Nonadiabatic Dynamics

The photochemistry of cis-stilbene is characterized by complex nonadiabatic dynamics, including torsional motions around the central C=C double bond and the subsequent pathways leading to cis-trans isomerization or cyclization to form 4a,4b-dihydrophenanthrene (B14708593) (DHP) researchgate.netacs.org. Deuterium isotope effects play a critical role in understanding these processes. A significant primary deuterium isotope effect, quantified as kH/kD = 6.3, has been observed in the carbene insertion pathway, indicating that the C-H bond is directly involved in the rate-determining step of this particular rearrangement researchgate.netacs.org.

Vibrational Contributions to Isotope Effects

The mass difference between hydrogen and deuterium directly impacts the vibrational frequencies of a molecule. These changes in vibrational energy, particularly the zero-point energy, can have significant consequences for reaction rates and molecular stability.

Isotopic Frequency Shifts in Ground and Excited States

Deuteration typically leads to a redshift (decrease) in vibrational frequencies due to the increased reduced mass of the C-D bond compared to the C-H bond ajchem-a.com. This effect is present in both the ground (S₀) and excited (S₁) electronic states of cis-stilbene. For instance, time-resolved resonance Raman (ps-TR3) studies on cis-stilbene and its deuterated isotopomers have identified spectral features related to vibrational modes. In the excited state (S₁), a fundamental band at 229 cm⁻¹ has been observed for S₁cis-stilbene (d₀), with low-wavenumber modes showing stronger resonant enhancement acs.orgresearchgate.net. While specific frequency shifts for the fully deuterated cis-stilbene-D12 in both ground and excited states are not exhaustively detailed in all accessible literature, the general principle holds that all C-H stretching, bending, and torsional modes will shift to lower frequencies upon deuteration. These shifts alter the vibrational energy landscape, influencing the efficiency of internal conversion and the dynamics of energy flow within the molecule.

Impact of Deuteration on Vibrational Modes and Energy Flow

The deuteration of cis-stilbene to cis-stilbene-D12 alters the distribution of vibrational modes and consequently affects how energy is channeled through the molecule following photoexcitation. Changes in vibrational frequencies can influence intramolecular vibrational redistribution (IVR) processes, which are crucial for the relaxation of excited molecules researchgate.net. For cis-stilbene, IVR has been observed to effectively take 0.5–0.7 ps in n-hexane, with faster components also noted researchgate.net. Anharmonic coupling between high-frequency peaks and low-frequency torsion modes (e.g., phenyl/ethylene (B1197577) torsion modes of 57 and 90 cm⁻¹ in trans-stilbene (B89595), and 250 cm⁻¹ in cis-stilbene) can also be modulated by deuteration researchgate.net.

The impact of deuteration on these vibrational modes and energy flow pathways can indirectly affect the excited-state lifetime and the branching ratios of photochemical reactions. By modifying the vibrational structure, deuteration can alter the probability of accessing conical intersections or transition states on the potential energy surface, thereby influencing the rates of isomerization versus cyclization researchgate.netacs.org.

Re-evaluation of Theoretical Predictions with Deuterated Data

Kinetic isotope effects derived from experiments involving cis-stilbene-D12 provide critical experimental benchmarks for validating and refining theoretical models of photochemical reaction dynamics. Theoretical approaches, such as those employing ab initio molecular dynamics simulations and quantum chemical calculations, aim to reproduce experimental observations, including reaction rates, quantum yields, and excited-state lifetimes researchgate.netacs.org.

The KIEs observed for cis-stilbene, including those related to excited-state lifetimes and specific reaction steps like carbene rearrangement, offer stringent tests for the accuracy of potential energy surfaces and nonadiabatic coupling calculations researchgate.netacs.org. For example, the ability of a theoretical model to correctly predict the 2.75-fold increase in excited-state lifetime upon vinyl deuteration lends confidence to the model's description of the excited-state dynamics. Similarly, KIEs on torsional processes and isomerization rates can be used to assess the accuracy of theoretical treatments of molecular motion on excited-state potential energy surfaces.

While specific mentions of the Rice–Ramsperger–Kassel–Marcus (RRKM) theory in direct conjunction with cis-stilbene-D12 photoreactions are not prominent in the immediate search results, the general principle of using KIEs to test and refine statistical theories of reaction rates is well-established in chemical physics. Deuterated data provides experimental validation for the vibrational frequencies and energy transfer parameters that are inputs for such statistical theories, allowing for a more accurate prediction of reaction dynamics and product distributions. The consistency between experimental KIEs and theoretical predictions helps to build a more robust understanding of the intricate photochemical pathways of cis-stilbene.

Theoretical and Computational Chemistry Approaches for Cis Stilbene D12

Quantum Chemical Calculations of Ground and Excited States

The initial step in understanding the photochemical behavior of cis-stilbene-d12 involves the accurate calculation of its ground and excited electronic states. Various quantum chemical methods are employed to achieve this, ranging from ab initio techniques to Density Functional Theory (DFT).

Ab Initio and Density Functional Theory (DFT) Methodologies

A variety of sophisticated computational methods have been utilized to investigate the electronic states of cis-stilbene (B147466), providing insights into its photoisomerization and photocyclization pathways. acs.org These methods are crucial for constructing an accurate picture of the potential energy landscape that governs the molecule's behavior upon photoexcitation.

Ab initio methods, which are based on first principles of quantum mechanics, have been instrumental. For instance, the state-averaged complete active space self-consistent field (SA-CASSCF) method is frequently used to describe the multi-configurational nature of the excited states. acs.orgnih.gov To improve the accuracy of energy calculations, multireference perturbation theory methods like extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) are often applied on top of CASSCF calculations. acs.org Other methods like orthogonalization model 3-based multireference configuration interaction with single and double excitations (OM3-MRCISD) have also been employed. acs.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a computationally less expensive alternative for studying excited states. nih.gov Various functionals have been applied to study stilbene (B7821643), including:

TD-PBE0, CAM-B3LYP, and ωB97X-D: These are hybrid functionals that mix a portion of exact Hartree-Fock exchange, which is important for correctly describing charge-transfer and long-range interactions in excited states. researchgate.net

Spin-Flip DFT (SFDFT): This approach has proven valuable for locating conical intersections (CIs), which are critical for understanding the non-radiative decay pathways in molecules like stilbene. nih.govresearchgate.net It provides a better description of twisted geometries where standard TD-DFT methods often fail. nih.govresearchgate.net

The choice of method can significantly influence the interpretation of the photodynamics, as different methods can yield different potential energy surface topographies. acs.org

Table 1: Summary of Quantum Chemical Methodologies Applied to cis-Stilbene

| Method | Type | Key Application/Finding for cis-Stilbene |

|---|---|---|

| SA-CASSCF | Ab Initio (Multireference) | Used to generate potential energy surfaces for nonadiabatic dynamics simulations. acs.orgnih.gov |

| XMS-CASPT2 | Ab Initio (Multireference) | Provides accurate energy calculations for excited states, helping to map the potential energy surface. acs.org |

| OM3-MRCISD | Semi-empirical (Multireference) | Employed in nonadiabatic dynamics simulations to study reaction pathways. acs.org |

| TD-PBE0 | DFT/TD-DFT | Used to investigate the initial isomerization path on the lowest excited states. researchgate.net |

| SFDFT | DFT | Successfully locates critical points like conical intersections on the potential energy surface. nih.govresearchgate.net |

Geometry Optimization and Vibrational Frequency Computations for Deuterated Isotopomers

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nsf.gov For cis-stilbene-d12, this would involve determining the precise bond lengths, bond angles, and dihedral angles for both the ground state (S₀) and relevant excited states (e.g., S₁).

Following a successful geometry optimization, vibrational frequency calculations are performed. nih.gov These calculations serve two primary purposes:

Confirmation of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state, which is a saddle point on the potential energy surface. faccts.de

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Potential Energy Surface (PES) Mapping and Characterization

The photo-induced reactions of cis-stilbene-d12 are governed by the topography of its ground and excited state potential energy surfaces (PES). Mapping these surfaces allows for the identification of key structures and pathways that dictate the outcome of the photoreaction.

Identification of Stationary Points and Conical Intersections

The PES of cis-stilbene is characterized by several important stationary points. In the excited state (S₁), following photoexcitation from the ground-state geometry, the molecule can evolve towards a shallow minimum corresponding to a slightly distorted cis geometry. acs.org However, the most critical features of the excited-state PES are conical intersections (CIs), which are points of degeneracy between two electronic states (typically S₁ and S₀). acs.orgresearchgate.net These CIs act as efficient funnels for rapid, non-radiative decay back to the ground state. acs.org

Computational studies have identified several key CIs for cis-stilbene:

Twisted-Pyramidalized CI: This CI is reached via rotation around the central ethylenic double bond and pyramidalization at one of the ethylenic carbon atoms. It is the primary gateway for the cis-trans isomerization. nih.govresearchgate.net

DHP-like CI: This intersection is located along the cyclization coordinate and facilitates the ring-closing reaction to form 4a,4b-dihydrophenanthrene (B14708593) (DHP). acs.orgnih.gov

Other CIs: Additional conical intersections have been proposed and located computationally, contributing to the complex decay pathways of the molecule. researchgate.net

The precise location and accessibility of these CIs are highly sensitive to the computational method used. acs.org

Reaction Coordinates and Transition States

A reaction coordinate is a geometric parameter that represents the path of a chemical reaction. For photoexcited cis-stilbene, two primary reaction coordinates are of interest:

Isomerization Coordinate: This is dominated by the torsional or twisting motion around the central C=C bond. nih.gov The molecule moves from the initial cis configuration towards a perpendicular, or "phantom," state, which is in the vicinity of the twisted-pyramidalized CI. researchgate.net

Cyclization Coordinate: This coordinate involves the movement of the two ortho-carbon atoms on the phenyl rings towards each other, leading to the formation of a new carbon-carbon bond and the DHP product. acs.orgnih.gov

Studies have shown that these two reaction coordinates are largely orthogonal, meaning the branching between the isomerization and cyclization pathways is determined very early in the excited-state dynamics, within the first 150 femtoseconds. nih.govosti.gov The ground-state thermal isomerization from trans to cis proceeds through a twisted conformation that has a diradical electronic structure, which serves as the transition state for that process. nih.gov

Nonadiabatic Dynamics Simulations

Because the decay from the excited state to the ground state occurs at conical intersections where the Born-Oppenheimer approximation breaks down, nonadiabatic dynamics simulations are required to model the photochemistry of cis-stilbene. nih.gov These simulations propagate classical trajectories for the nuclei on the quantum mechanically calculated potential energy surfaces, allowing for "hops" between different electronic states.

Several nonadiabatic dynamics methods have been applied to cis-stilbene:

Ab Initio Multiple Spawning (AIMS): This is a powerful quantum dynamics method that has been used with SA-CASSCF potential energy surfaces to simulate the photoexcitation of cis-stilbene. nih.govosti.gov These simulations have successfully reproduced experimental results for the excited-state lifetime and the branching ratio of the photoproducts (cis-stilbene, trans-stilbene (B89595), and DHP). nih.govosti.gov

Surface Hopping: This is a more common trajectory-based method. Simulations using OM2/MRCI have been performed to investigate the photoisomerization mechanisms and product ratios. researchgate.net DFT-based surface hopping has also been implemented to study the cis-trans isomerization. nih.gov

These simulations provide a detailed, time-resolved picture of the entire photochemical process. For cis-stilbene, they show that trajectories moving along the cyclization coordinate decay rapidly to the ground state (in ~250 fs), while those on the isomerization path remain on the excited state for longer (~300-500 fs). nih.govosti.gov The simulations also reveal that the final isomeric form of the photoproducts is determined within 50 fs of passing through a conical intersection. nih.govosti.gov Such simulations would be invaluable for understanding how the slower nuclear velocities associated with deuteration in cis-stilbene-d12 might affect the dynamics and branching ratios between the competing reaction channels.

Trajectory Surface Hopping Methodologies

Trajectory surface hopping (TSH) is a prominent semiclassical method used to simulate the nonadiabatic dynamics of photoexcited molecules. aip.orgnih.gov This approach models the movement of a molecule across different potential energy surfaces (electronic states). For cis-stilbene, these simulations are crucial for understanding the competing photochemical reaction pathways: cis-trans isomerization and ring-closure to 4a,4b-dihydrophenanthrene (DHP). nih.govacs.orgosti.gov

Ab initio multiple spawning (AIMS) is a specific, fully quantum mechanical TSH method that has been applied to cis-stilbene. nih.govacs.orgosti.gov In these simulations, the molecule is excited to the first excited state (S₁), and its subsequent evolution is tracked. Key findings from these simulations include:

Reaction Pathways : The simulations show that upon excitation, the reaction coordinates for isomerization (leading to trans-stilbene) and cyclization (leading to DHP) are orthogonal. The branching between these two distinct pathways is determined on the S₁ excited state within the first 150 femtoseconds (fs). nih.govacs.orgacs.org

Timescales : Trajectories leading to cyclization decay rapidly to the ground state (S₀) in about 250 fs. In contrast, trajectories on the isomerization path remain on the excited state for a longer duration, with most decaying between 300 and 500 fs. nih.govacs.orgacs.org

Conical Intersections : The decay from the excited state to the ground state is facilitated by conical intersections, which are points of degeneracy between electronic states. Simulations have identified three such regions: one DHP-like intersection for the cyclization pathway and two along the isomerization coordinate that involve pyramidalization. nih.govacs.org The final isomeric form of the photoproducts is determined within 50 fs of passing through a conical intersection. nih.govacs.org

Product Ratios : AIMS simulations on a SA-2-CASSCF(2,2) potential energy surface predicted a branching ratio of the three photoproducts (cis-stilbene:trans-stilbene:DHP) as 44:52:4. This result, along with a calculated excited state lifetime of 520 ± 40 fs, shows good agreement with experimental observations. nih.govacs.orgacs.org

Another approach combines Orthogonalization Model 2 (OM2)/MRCI with nonadiabatic surface-hopping dynamics. researchgate.net These simulations also identified two primary nonadiabatic decay channels through different S₁/S₀ conical intersections, yielding a predicted product ratio for cis-stilbene, trans-stilbene, and DHP of 42:48:7, respectively. researchgate.net

| Parameter | AIMS Simulation Value nih.govacs.org | OM2/MRCI Simulation Value researchgate.net |

|---|---|---|

| Excited State Lifetime (S₁) | 520 ± 40 fs | Not specified |

| Time to Determine Pathway Branching | ~150 fs | Not specified |

| Product Ratio (cis:trans:DHP) | 44:52:4 | 42:48:7 |

Sensitivity Analysis of Electronic Structure Methods in Simulations

The accuracy of nonadiabatic dynamics simulations is highly dependent on the underlying electronic structure method used to calculate the potential energy surfaces. nih.gov Different methods can lead to significantly different predictions for the photochemical outcomes of cis-stilbene, even when they produce similar excited-state lifetimes. acs.org This highlights the critical importance of sensitivity analysis in computational photodynamics. nih.govnih.gov

A comparative study examined the performance of several electronic structure methods when coupled with trajectory surface hopping for cis-stilbene photochemistry. nih.govacs.org The methods analyzed included:

OM3-MRCISD (a semiempirical method)

SA2-CASSCF (State-Averaged Complete Active Space Self-Consistent Field)

XMS-SA2-CASPT2 (Extended Multi-State Complete Active Space Second-Order Perturbation Theory)

XMS-SA3-CASPT2

The study concluded that an ensemble of simulations using different potentials is necessary to estimate the sensitivity of the results to the choice of electronic structure method. nih.govacs.org However, this approach can be computationally expensive. nih.govnih.gov

| Electronic Structure Method | Key Prediction Outcome |

|---|---|

| OM3-MRCISD | Varies, used as a baseline for biased simulations |

| SA2-CASSCF | Significant variation in quantum yields compared to other methods |

| XMS-SA2-CASPT2 | Significant variation in quantum yields compared to other methods |

| XMS-SA3-CASPT2 | Significant variation in quantum yields compared to other methods |

Computational Studies of Nonlinear Optical Responses

Second Hyperpolarizability (γ) Calculations for cis- and trans-Stilbenes

The third-order nonlinear optical (NLO) properties of stilbene isomers are of interest for applications in molecular switches. The key parameter describing this response is the second hyperpolarizability (γ). Quantum chemistry methods have been employed to calculate this property for both cis- and trans-stilbene to understand their NLO contrasts. unamur.be

Calculations using high-level methods provide benchmark values and allow for the assessment of more cost-effective approaches like Density Functional Theory (DFT). unamur.be

High-Level Methods : Using the reference CCSD(T) method, calculations show that trans-stilbene possesses a longitudinal second hyperpolarizability (γ//) that is twice as large as that of its cis isomer. unamur.be

DFT Methods : Among various DFT functionals, CAM-B3LYP and ωB97X-D were found to provide reliable results that are consistent with higher-level methods like MP2. unamur.be

Solvent Effects : The inclusion of solvent effects using an implicit solvation model (IEFPCM) was shown to significantly enhance the calculated γ values, even for nonpolar solvents. The enhancement was approximately 70% for trans-stilbene and 50% for cis-stilbene. unamur.be

These computational studies demonstrate a clear difference in the third-order NLO response between the two isomers, with the trans form being significantly more responsive. unamur.be

| Isomer | Method | γ Value (a.u.) | Notes |

|---|---|---|---|

| trans-Stilbene | CCSD(T) | ~2x larger than cis-stilbene | Reference calculation for longitudinal component (γ//) |

| cis-Stilbene | CCSD(T) | - | Reference calculation for longitudinal component (γ//) |

| trans-Stilbene | CAM-B3LYP | Reliable results | Cost-effective DFT method |

| cis-Stilbene | CAM-B3LYP | Reliable results | Cost-effective DFT method |

Advanced Research Applications of Deuterated Stilbene General Focus on D12 Isotopomer

Deuterated Stilbene (B7821643) as an Organic Scintillator for Fast Neutron Spectroscopy

Stilbene-d12 is a non-hygroscopic, solid-state scintillating crystal that has demonstrated superior performance in the detection and characterization of fast neutrons. researchgate.netresearchgate.net When neutrons interact with the deuterated crystal, the primary mechanism for detection is elastic scattering on deuterium (B1214612) nuclei. hw.ac.uk This interaction causes the deuterons to recoil, depositing energy within the crystal which is then emitted as scintillation light. researchgate.net This process allows stilbene-d12 to function as a robust detector for fast-neutron spectroscopy. arxiv.org

Neutron/Gamma Discrimination Capabilities

A critical feature of organic scintillators used in mixed radiation fields is their ability to distinguish between neutron and gamma-ray events. This capability, known as pulse shape discrimination (PSD), is exceptionally pronounced in deuterated stilbene. ornl.gov The interaction of neutrons (via deuteron (B1233211) recoils) and gamma rays (via Compton-scattered electrons) within the scintillator produces light pulses with different decay times. hw.ac.uknasa.gov Stilbene-d12 exhibits excellent neutron/gamma discrimination, which is noticeably better than its hydrogenated counterpart, ¹H-stilbene. researchgate.netornl.gov

The effectiveness of PSD is often quantified by a Figure of Merit (FOM). Experimental data from a 239PuBe source demonstrates the clear separation between neutron and gamma events in stilbene-d12. hw.ac.uk

Table 1: Pulse Shape Discrimination Parameters for Stilbene-d12

| Parameter | Description | Typical Value |

|---|---|---|

| Gamma-ray Peak Center | Center of the gamma-ray distribution in the tail-to-total ratio plot. | 0.17 hw.ac.uk |

| Neutron Peak Center | Center of the neutron distribution in the tail-to-total ratio plot. | 0.31 hw.ac.uk |

| Light Output Interval | The energy range (electron-equivalent) over which the PSD was analyzed. | 710-822 keVee hw.ac.uk |

Data derived from measurements with a 239PuBe source.

Neutron Energy Spectroscopy without Time-of-Flight Measurements

A significant advantage of deuterated scintillators like stilbene-d12 is their ability to perform neutron energy spectroscopy without requiring complex time-of-flight (TOF) setups. ornl.govosti.gov In traditional hydrogen-based scintillators, the continuous energy distribution of recoil protons makes it difficult to determine the incident neutron energy directly. osti.gov

In contrast, the kinematics of neutron elastic scattering on deuterons are preferentially forward-scattered. researchgate.net This results in a light output response to monoenergetic neutrons that features a distinct peak corresponding to the maximum energy deposited by the recoiling deuterons. hw.ac.uk By measuring the light output spectrum, the incident neutron energy spectrum can be determined through a process called unfolding. researchgate.netarxiv.org This capability has been experimentally confirmed by measuring the light-output response of stilbene-d12 to quasi-monoenergetic neutrons in the 0.8 to 4.4 MeV range and successfully unfolding the spectra of DT (14.1 MeV) and 239PuBe sources. researchgate.netarxiv.org The performance of stilbene-d12 in these measurements has been shown to outperform a hydrogen-based stilbene detector of a similar size. researchgate.netresearchgate.net

Characterization of Light Output Anisotropy in Deuterated Stilbene Crystals

The light output of stilbene crystals is anisotropic, meaning it depends on the direction of the charged particle recoil relative to the crystal's crystallographic axes. osti.govosti.gov This phenomenon has been well-documented for standard trans-stilbene (B89595), and recent studies have focused on quantifying this anisotropy in deuterated stilbene. osti.govosti.gov

Characterization experiments with neutron energies up to 35 MeV have revealed a distinct anisotropy in stilbene-d12, which is very similar to that observed in regular stilbene. osti.govosti.gov The light output is brightest along the 'a' axis. osti.gov The light output along the 'b' and 'c'' axes is lower compared to the 'a' axis. osti.gov Understanding this anisotropy is crucial for accurately calibrating the detector response and improving the fidelity of unfolded neutron energy spectra. osti.gov

Table 2: Light Output Anisotropy in Deuterated Stilbene

| Crystal Axis | Relative Light Output |

|---|---|

| a | Brightest osti.gov |

| b | ~3% lower than 'a' axis osti.gov |

| c' | 20%–35% lower than 'a' axis osti.gov |

Note: The c' axis is an artificial axis used in characterization studies. osti.gov

Methodological Advancements in Crystal Growth for Deuterated Stilbene for Research Applications

The availability of large, high-quality deuterated stilbene crystals is essential for their use in advanced research applications. Traditional melt-growth techniques, such as the Bridgman method, have historically limited the availability of large stilbene crystals. inradoptics.com Recent advancements have focused on alternative methods to produce superior crystals. llnl.gov

Solution Growth Techniques for High Optical Quality Crystals

Low-temperature solution growth has emerged as a highly effective technique for producing large, high-optical-quality single crystals of deuterated trans-stilbene. researchgate.netosti.govosti.gov This method, adapted from techniques used to grow very large KDP crystals for the National Ignition Facility, has been successfully modified for organic materials. llnl.gov

In this process, the raw stilbene-d12 material is synthesized and then dissolved in an aromatic solvent, such as anisole. osti.govosti.gov A large, high-quality single crystal is then grown from this solution. osti.gov This technique offers several advantages over melt growth, including the potential for lower stress and higher purity in the final crystal. inradoptics.com Crystals with volumes of 32 cm³ and larger have been successfully grown using this solution-based method, enabling the development of the prototype detectors used in the aforementioned spectroscopy and PSD studies. ornl.govosti.gov

Concluding Remarks and Future Research Directions

Synthesis of Key Findings on cis-Stilbene-D12 Photodynamics and Isotope Effects

The study of cis-stilbene-D12 provides critical insights into the fundamental principles of photochemical reactions, particularly the influence of isotopic substitution on reaction dynamics. Research has demonstrated that deuteration significantly affects the photoisomerization dynamics of stilbene (B7821643). The primary photochemical event in cis-stilbene (B147466) is the ultrafast isomerization to the trans-isomer, a process that occurs on a sub-picosecond timescale. This reaction proceeds through a conical intersection between the first excited state (S1) and the ground state (S0) potential energy surfaces.

Key findings from femtosecond stimulated Raman spectroscopy have shown that for cis-stilbene, the excited-state lifetime is approximately 0.3 picoseconds. nih.govresearchgate.net The spectral bands for cis-stilbene are significantly broadened compared to the trans-isomer, reflecting this short lifetime. nih.govresearchgate.net Upon deuteration, as in cis-stilbene-D12, a notable isotope effect is observed. Studies on various deuterated stilbenes have revealed that the isomerization rates are altered. Specifically, deuteration of the ethylenic hydrogens has the most substantial impact, slowing down the isomerization rate. illinois.edu For instance, the isomerization rates in stilbene-d2 and stilbene-d12 are about 1.4 and 1.5 times slower, respectively, than in the non-deuterated stilbene-h12. illinois.edu This effect is attributed to the change in the vibrational frequencies and zero-point energies of the molecule upon isotopic substitution, which in turn affects the dynamics of crossing the potential energy barrier for isomerization.

The following table summarizes the observed excited-state lifetimes for cis-stilbene and the relative isomerization rates for its deuterated isotopomers.

| Compound | Excited-State Lifetime (S1) | Relative Isomerization Rate (compared to Stilbene-h12) |

|---|---|---|

| cis-Stilbene | ~0.3 ps nih.govresearchgate.net | 1.0 |

| cis-Stilbene-d2 (ethylenic deuteration) | - | ~0.71 illinois.edu |

| cis-Stilbene-d10 (phenyl deuteration) | - | ~1.0 illinois.edu |

| cis-Stilbene-d12 (perdeuteration) | - | ~0.67 illinois.edu |

These findings underscore the critical role of specific vibrational modes in directing the outcome of the photochemical reaction. The slowing of the isomerization upon ethylenic deuteration suggests that the C-H (or C-D) bond vibrations at the ethylenic bridge are intimately coupled to the reaction coordinate.

Unresolved Questions and Challenges in Deuterated Stilbene Research

Despite the progress made, several questions and challenges remain in the study of deuterated stilbenes like cis-stilbene-D12. A primary challenge is the precise quantification of the branching ratio between the two main photochemical pathways of cis-stilbene: isomerization to trans-stilbene (B89595) and photocyclization to dihydrophenanthrene (DHP). nih.govresearchgate.net While it is known that these pathways are competitive, the exact influence of deuteration on this branching ratio is not yet fully elucidated. It is hypothesized that the kinetic isotope effect could favor one pathway over the other, but detailed experimental and theoretical data are lacking.

Another unresolved issue is the exact nature and lifetime of the so-called "phantom" state, a proposed perpendicular intermediate on the S1 potential energy surface that is common to both cis and trans isomerization. dtic.mil While its existence is widely accepted, its direct observation and characterization, particularly in the gas phase, remain challenging. dtic.mil Understanding how deuteration affects the potential energy surface in the vicinity of this phantom state and the conical intersections is crucial for a complete picture of the reaction dynamics.

Furthermore, the role of vibrational coherence in the isomerization process is an area of active investigation. nih.gov Recent studies on non-deuterated stilbene have shown that coherent wave-packet motion can persist even into the electronic ground state. A significant challenge is to experimentally observe and computationally model how the altered vibrational landscape of cis-stilbene-D12 influences the initiation, propagation, and dephasing of such coherences. The subtle interplay between vibrational energy redistribution (IVR) and the isomerization dynamics, and how this is perturbed by deuteration, remains a key question.

Prospective Avenues for Advanced Spectroscopic and Computational Investigations

Future research on cis-stilbene-D12 will likely leverage a combination of advanced spectroscopic techniques and high-level computational methods to address the existing challenges.

Advanced Spectroscopic Techniques:

Time-Resolved Photoelectron Spectroscopy (TRPES): The application of vacuum ultraviolet (VUV) or extreme ultraviolet (XUV) TRPES to cis-stilbene-D12 could provide a more direct probe of the electronic and nuclear dynamics. nih.govdtic.mil By monitoring the kinetic energy of photoelectrons as a function of time, it may be possible to directly track the population of the excited states, identify intermediates like the phantom state, and observe the influence of deuteration on their lifetimes and decay pathways. nih.govdtic.mil

Femtosecond Stimulated Raman Spectroscopy (FSRS): Further FSRS studies with improved time resolution could offer a more detailed picture of the vibrational dynamics during isomerization. nih.govresearchgate.net By probing the transient vibrational spectra, one could directly observe the coupling of specific deuterated modes to the reaction coordinate and monitor the flow of vibrational energy in real-time.

Two-Dimensional Electronic Spectroscopy (2DES): This technique could be employed to unravel the complex couplings between different electronic and vibrational states and to track coherent phenomena with high temporal resolution. Applying 2DES to cis-stilbene-D12 could reveal how deuteration modifies these couplings and affects the coherence dynamics.

Advanced Computational Investigations:

Non-Adiabatic Molecular Dynamics Simulations: Trajectory surface hopping and ab initio multiple spawning (AIMS) methods, when combined with high-accuracy multi-reference electronic structure calculations (e.g., XMCQDPT2), are powerful tools for modeling the photodynamics of stilbene. nih.govresearchgate.netdtic.mil Future computational work should focus on developing highly accurate potential energy surfaces for cis-stilbene-D12 to simulate the isomerization dynamics and predict isotope effects on lifetimes and quantum yields. nih.gov

Quantum Dynamics Simulations: For a more rigorous treatment of nuclear quantum effects, such as zero-point energy and tunneling, quantum wavepacket dynamics simulations on reduced-dimensionality potential energy surfaces will be invaluable. These simulations could provide a more accurate description of the kinetic isotope effects and the role of vibrational coherence.

Sensitivity Analysis in Photodynamics: As the accuracy of computational methods increases, it will be crucial to perform sensitivity analyses to understand how inaccuracies in the underlying electronic structure calculations affect the predicted photodynamical observables. This will be particularly important for discerning the subtle effects of deuteration.

By pursuing these advanced experimental and computational avenues, a more complete and quantitative understanding of the photochemistry of cis-stilbene-D12 and the fundamental principles of isotope effects in photochemical reactions can be achieved.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the vibrational modes of cis-Stilbene-D12 in ground (S₀) and excited (S₁) electronic states?

- Methodological Answer : Use femtosecond stimulated Raman spectroscopy to capture vibrational spectra in both electronic states. For S₀, employ MP2/cc-pVTZ computational methods to calculate vibrational modes, while for S₁, use XMCQDPT2/cc-pVTZ to account for electronic excitations. Compare experimental Raman bands (e.g., 1569 cm⁻¹ in S₁) with computational predictions to validate isotopic effects .

- Key Data : S₁ Raman bands for cis-Stilbene-D12 exhibit 40 cm⁻¹ broadening due to a 0.3 ps excited-state lifetime, contrasting with 20 cm⁻¹ broadening in trans-stilbene .

Q. How do isotopic substitutions (e.g., D12) influence the photoisomerization dynamics of cis-stilbene?

- Methodological Answer : Design time-resolved transient absorption experiments to measure excited-state lifetimes. Compare deuterated (cis-Stilbene-D12) and non-deuterated analogs to isolate isotopic effects. Use Rice-Ramsberger-Kassel-Marcus (RRKM) theory to model reaction rates, incorporating vibrational dephasing data from Raman spectra .

- Key Consideration : Ensure isotopic purity (>99%) to avoid confounding effects from mixed isotopomers .

Advanced Research Questions

Q. How can contradictions in reported excited-state lifetimes of cis-stilbene derivatives be resolved?

- Methodological Answer :

Verify measurement techniques : Compare lifetimes derived from femtosecond Raman (e.g., 0.3 ps for cis-Stilbene-D12) with transient absorption data.

Assess sample conditions : Check solvent interactions (e.g., hexane vs. polar solvents) and temperature effects (pump-induced cooling <20 K).

Statistical rigor : Apply t-tests or Mann-Whitney tests (for non-parametric data) to evaluate significance between datasets .

Q. What computational strategies validate experimental Raman spectra of cis-Stilbene-D12?

- Methodological Answer :

- Benchmarking : Compare experimental S₀/S₁ Raman bands with multi-configurational quantum chemistry methods (e.g., XMCQDPT2).

- Error Analysis : Quantify deviations using root-mean-square (RMS) values between computed and observed vibrational frequencies.

- Dynamic Effects : Model intramolecular cooling (<20 K) to explain spectral shifts .

Q. How to design a study reconciling discrepancies in RRKM predictions for cis-stilbene photoisomerization?

- Methodological Answer :

Data Synthesis : Compile existing experimental rate constants and vibrational spectra (e.g., 1569 cm⁻¹ band dynamics).

Model Refinement : Incorporate anharmonic corrections and solvent friction effects into RRKM calculations.

Peer Validation : Publish raw spectral data and computational workflows to enable reproducibility .

Data Analysis & Contradiction Management

Q. What steps ensure robust interpretation of overlapping Raman bands in cis-Stilbene-D12 spectra?

- Methodological Answer :

- Deconvolution : Apply Fourier-transform algorithms to resolve overlapping peaks (e.g., 40 cm⁻¹ broadening in S₁).

- Error Propagation : Include uncertainties from laser pulse duration (±5 fs) and detector sensitivity in final analyses .

Q. How to address limitations in sample size or purity when studying isotopic analogs?

- Methodological Answer :

- Quality Control : Use NMR and mass spectrometry to confirm isotopic labeling integrity.

- Replication : Repeat experiments with independently synthesized batches to assess reproducibility .

Research Design & Hypothesis Testing

Q. What frameworks guide hypothesis formulation for cis-Stilbene-D12 photodynamics studies?

- Methodological Answer :

- FINER Criteria : Ensure hypotheses are Feasible (e.g., lab resources for femtosecond lasers), Interesting (novel isotopic insights), Novel (unexplored S₁ dynamics), Ethical, and Relevant (advancing RRKM theory).

- PICO Framework : Define Population (cis-Stilbene-D12), Intervention (photoexcitation), Comparison (non-deuterated analogs), Outcome (lifetimes, reaction rates) .

Q. How to optimize experimental protocols for time-resolved spectroscopy of short-lived excited states?

- Methodological Answer :

- Pilot Studies : Conduct power analyses to determine optimal laser intensity and sample concentration.

- Negative Controls : Include solvent-only samples to isolate solvent-induced artifacts .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.